1-Bromo-3-(2,2-diethoxyethyl)benzene
Overview
Description
1-Bromo-3-(2,2-diethoxyethyl)benzene is an organic compound with the molecular formula C12H17BrO2. It is a brominated aromatic compound where a bromine atom is attached to the benzene ring at the first position, and a 2,2-diethoxyethyl group is attached at the third position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-(2,2-diethoxyethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(2,2-diethoxyethyl)benzene. This process typically uses bromine (Br2) or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the desired position.
Example Reaction:
Starting Material: 3-(2,2-diethoxyethyl)benzene
Reagent: Bromine (Br2) or N-bromosuccinimide (NBS)
Catalyst: Iron (Fe) or light (hv)
Solvent: Carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2)
Conditions: Room temperature or slightly elevated temperatures
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems can help control reaction parameters precisely, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(2,2-diethoxyethyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or other strong bases in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Nucleophilic Substitution: Formation of 3-(2,2-diethoxyethyl)aniline, 3-(2,2-diethoxyethyl)thiophenol, etc.
Oxidation: Formation of 3-(2,2-diethoxyethyl)benzaldehyde or 3-(2,2-diethoxyethyl)benzoic acid.
Reduction: Formation of 3-(2,2-diethoxyethyl)benzene.
Scientific Research Applications
1-Bromo-3-(2,2-diethoxyethyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Potential precursor for the development of new drugs and therapeutic agents.
Material Science: Used in the preparation of polymers and advanced materials with specific properties.
Chemical Biology: Utilized in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism by which 1-Bromo-3-(2,2-diethoxyethyl)benzene exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the bromine was attached. This process involves the formation of a transition state and the subsequent release of the bromide ion.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-(2,2-diethoxyethyl)benzene
- 1-Bromo-4-(2,2-diethoxyethyl)benzene
- 1-Chloro-3-(2,2-diethoxyethyl)benzene
Uniqueness
1-Bromo-3-(2,2-diethoxyethyl)benzene is unique due to the specific positioning of the bromine and the 2,2-diethoxyethyl group on the benzene ring. This unique structure influences its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic organic chemistry.
By understanding the properties, preparation methods, and applications of this compound, researchers can better utilize this compound in various scientific and industrial contexts.
Properties
IUPAC Name |
1-bromo-3-(2,2-diethoxyethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2/c1-3-14-12(15-4-2)9-10-6-5-7-11(13)8-10/h5-8,12H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHTWMDUJGNNHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=CC(=CC=C1)Br)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801290777 | |
Record name | 1-Bromo-3-(2,2-diethoxyethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801290777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1392146-22-3 | |
Record name | 1-Bromo-3-(2,2-diethoxyethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1392146-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-3-(2,2-diethoxyethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801290777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-3-(2,2-diethoxyethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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